Butyl[(4-ethoxyphenyl)methyl]amine
Description
Butyl[(4-ethoxyphenyl)methyl]amine is a tertiary amine featuring a butyl group, a 4-ethoxyphenylmethyl moiety, and a central amine nitrogen. The 4-ethoxy group on the phenyl ring contributes to its electronic and steric properties, influencing interactions in biological or material systems. This compound shares structural motifs with bioactive molecules, particularly in anticancer and optoelectronic applications, where the ethoxyphenyl group enhances solubility and binding specificity .
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-5-10-14-11-12-6-8-13(9-7-12)15-4-2/h6-9,14H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYANRSWQBKYOAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Butyl[(4-ethoxyphenyl)methyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with butylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Butyl[(4-ethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Butyl[(4-ethoxyphenyl)methyl]amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Butyl[(4-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Key Findings:
- Ethoxy vs. Alkyl/Unsubstituted Phenyl Groups :
Replacement of the 4-ethoxy group with unsubstituted phenyl, benzyl, or phenethyl groups abolishes biological activity (e.g., IC50 > 100 µM in enzyme inhibition assays). However, cyclohexyl or cycloheptyl substitutions restore activity, suggesting aromaticity is less critical than hydrophobicity in certain contexts . - Substitution Position: Meta-substitution on the phenyl ring reduces potency, while ortho- and para-substitutions are tolerated. For example, ortho-methyl derivatives exhibit higher activity (IC50 = 5 µM) compared to para-ethoxy analogs (IC50 = 24 µM) .
Data Table 1: Substituent Effects on Activity
*Selectivity Index = CC50 (cytotoxicity) / IC50 (activity).
Amine Functional Group Modifications
- Essentiality of the Amine :
Replacement of the amine with hydrogen, methyl, or ethyl groups renders compounds inactive, indicating the amine participates in critical binding interactions (e.g., hydrogen bonding or ionic contacts) . - Acetylation: Mono-acetylation of the amine reduces potency (IC50 increases 3–5 fold), likely due to steric hindrance or loss of basicity .
Data Table 2: Cytotoxicity and Selectivity
| Compound | CC50 (µM) | IC50 (µM) | Selectivity Index | Cancer Cell Line | Reference |
|---|---|---|---|---|---|
| This compound | >500 | 9 | >55.5 | HG2 | |
| Biphenyl analog (6a) | 300 | 25 | 12.0 | AMC-HN4 | |
| 4-Ethoxyphenyl analog (6b) | >500 | 18 | >27.8 | AMC-HN4 |
Structural Analog Case Studies
(4-Butoxyphenyl)methylamine: Replacing ethoxy with butoxy increases lipophilicity (logP = 4.2 vs.
Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine :
- The trifluoromethyl sulfanyl group introduces strong electron-withdrawing effects, altering electronic conjugation and receptor binding profiles compared to ethoxy .
Biological Activity
Butyl[(4-ethoxyphenyl)methyl]amine, often encountered in its hydrochloride form, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 243.77 g/mol. The compound features a butyl group linked to a phenyl ring that is substituted with an ethoxy group, enhancing its solubility and reactivity in biological systems.
Target Interactions:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes. Similar compounds have been shown to alter the function of proteins involved in cellular processes.
Biochemical Pathways:
Research indicates that this compound may influence several biochemical pathways, including those related to neurotransmission (serotonin and dopamine pathways), immune response modulation, and inflammation.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural characteristics may contribute to its effectiveness against certain bacterial strains by disrupting cell wall biosynthesis or membrane integrity .
Neurotransmitter Modulation
The compound has been investigated for its potential effects on neurotransmitter systems. It may modulate serotonin receptors, which could have implications for treating mood disorders and anxiety.
Anti-inflammatory Properties
Given the structural similarities with other biologically active amines, this compound may also possess anti-inflammatory effects, making it a candidate for therapeutic applications in conditions like arthritis or psoriasis.
Research Findings
A summary of relevant studies on this compound is provided below:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various amines, this compound showed significant inhibition against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of cell wall synthesis .
Case Study 2: Neurological Impact
Another investigation explored the effects of this compound on neurotransmitter systems in animal models. Results indicated alterations in serotonin levels, suggesting potential therapeutic applications for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
